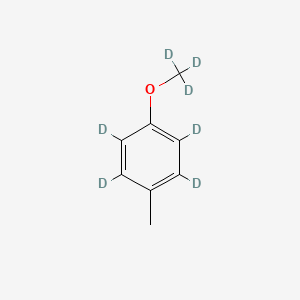

4-Methoxy-d3-toluene-2,3,5,6-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated derivative of 4-methoxytoluene, also known as 4-methylanisole. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the toluene ring. The molecular formula of this compound is C8H10O, and it has a molecular weight of 129.21 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-d3-toluene-2,3,5,6-d4 typically involves the deuteration of 4-methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-d3-toluene-2,3,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding benzoquinones.

Reduction: The compound can be reduced to form deuterated derivatives of 4-methoxytoluene.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using deuterium gas (D2) and a palladium on carbon (Pd/C) catalyst.

Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of deuterated benzoquinones.

Reduction: Formation of deuterated derivatives of 4-methoxytoluene.

Substitution: Formation of various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

4-Methoxy-d3-toluene-2,3,5,6-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 4-Methoxy-d3-toluene-2,3,5,6-d4 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which can affect the compound’s chemical and physical properties. This isotopic substitution can lead to changes in reaction rates, binding affinities, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparación Con Compuestos Similares

4-Methoxy-d3-toluene-2,3,5,6-d4 can be compared with other similar compounds, such as:

4-Methoxytoluene: The non-deuterated version of the compound, which has different physical and chemical properties due to the absence of deuterium atoms.

2-Methoxytoluene: An isomer with the methoxy group in a different position, leading to different reactivity and applications.

3-Methoxytoluene: Another isomer with distinct properties and uses.

The uniqueness of this compound lies in its deuterium content, which imparts specific characteristics that are valuable in research and industrial applications .

Actividad Biológica

4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated derivative of methoxy toluene, which has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group (-OCH3) and deuterated toluene framework. The presence of deuterium (d) enhances its stability and alters its interaction with biological systems compared to its non-deuterated counterparts.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with methoxy groups often exhibit antioxidant properties. Studies indicate that similar methoxy-substituted compounds can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in cells .

- Anticancer Properties : Research shows that derivatives of methoxy-substituted toluenes may exhibit antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate DPPH radical-scavenging activity and significant inhibition against A-549 and HCT-116 cancer cell lines .

In Vitro Studies

In vitro studies have shown that this compound can influence cellular processes:

- Cell Proliferation : The compound has been tested for its ability to inhibit the growth of cancer cells. Results indicated that it could reduce cell viability in a dose-dependent manner.

- Apoptosis Induction : Mechanistic studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound:

- Metabolic Studies : In a high-fat diet mouse model, similar methoxy-substituted compounds have shown beneficial effects on weight management and metabolic profiles . This suggests potential applications in treating metabolic disorders.

Case Studies

- Cancer Treatment : A study involving a series of methoxy-substituted benzoxathiazine derivatives demonstrated significant anticancer activity against various cell lines. Compounds structurally related to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Research indicates that compounds with similar methoxy substituents can cross the blood-brain barrier (BBB), potentially offering neuroprotective benefits in conditions such as neurodegenerative diseases .

Comparative Analysis

| Compound | Activity Type | IC50 Values (μmol/mL) | Mechanism |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Apoptosis induction |

| Doxorubicin | Anticancer | 0.04 - 0.06 | DNA intercalation |

| Methoxy Derivative X | Antioxidant | TBD | Free radical scavenging |

Propiedades

IUPAC Name |

1,2,4,5-tetradeuterio-3-methyl-6-(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2D3,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-VVMRUBJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.